molecular formula C12H15NO4 B040710 N-(3,4-dimethoxyphenyl)-3-oxobutanamide CAS No. 112854-82-7

N-(3,4-dimethoxyphenyl)-3-oxobutanamide

Cat. No.: B040710
CAS No.: 112854-82-7
M. Wt: 237.25 g/mol
InChI Key: BQCYBJWAQBWXCT-UHFFFAOYSA-N
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Description

Tiazofurine is a nucleoside analog with the chemical name 2-β-D-ribofuranosylthiazole-4-carboxamide. It is known for its potential clinical use in cancer treatment due to its ability to inhibit the enzyme inosine monophosphate dehydrogenase . This compound has shown promise in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of tiazofurine involves several steps:

    Starting Material: The process begins with 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

    Formation of Cyanide: This compound is treated with trimethylsilyl cyanide to form 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.

    Hydrogen Sulfide Treatment: The cyanide is then treated with hydrogen sulfide, leading to the formation of (2R,3R,4R,5R)-2-(Benzoyloxy)methyl-5-carbamothioyltetrahydrofuran-3,4-diyl dibenzoate.

    Cyclization: Cyclization with ethyl bromopyruvate results in 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester.

    Removal of Protecting Groups: Sodium methoxide is used to remove the protecting groups, yielding 2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester.

    Amide-Ester Interchange: Finally, treatment with dry ammonia completes the synthesis of tiazofurine.

Chemical Reactions Analysis

Tiazofurine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the thiazole ring or the ribofuranosyl moiety. Common reagents used in these reactions include hydrogen sulfide, ethyl bromopyruvate, and sodium methoxide.

Scientific Research Applications

Mechanism of Action

Tiazofurine exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase. This inhibition blocks the de novo biosynthesis of guanosine triphosphate, a critical nucleotide for DNA and RNA synthesis. By reducing guanosine triphosphate levels, tiazofurine disrupts the proliferation of rapidly dividing cells, such as cancer cells . The compound is metabolized to thiazole-4-carboxamide adenine dinucleotide, which mimics the natural cofactor of inosine monophosphate dehydrogenase, leading to its inhibition .

Comparison with Similar Compounds

Tiazofurine is unique among nucleoside analogs due to its specific inhibition of inosine monophosphate dehydrogenase. Similar compounds include:

Biological Activity

N-(3,4-dimethoxyphenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a dimethoxy-substituted phenyl group attached to a 3-oxobutanamide moiety. The presence of the methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12_{12}H15_{15}N O3_{3}
Molecular Weight221.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . Studies have shown that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound induced apoptosis in human cancer cells by activating caspase pathways, leading to increased cell death rates .

Antimicrobial Activity

The compound also displays antimicrobial properties . In vitro tests have shown effectiveness against several bacterial strains, including drug-resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at low concentrations without affecting human cell viability .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer’s. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology. Inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for memory and learning functions .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Enzyme Inhibition : It inhibits key enzymes such as AChE and bacterial topoisomerases, disrupting essential cellular processes in pathogens and cancer cells.
  • Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerApoptosis induction
AntimicrobialInhibition of bacterial growth
NeuroprotectiveAChE inhibition

Case Study 1: Anticancer Efficacy

In a controlled study involving various human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. This suggests significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Effectiveness

A study evaluating the antimicrobial efficacy against E. coli demonstrated that this compound had an MIC of approximately 8 µM. Notably, it exhibited selective toxicity towards bacterial cells while maintaining safety for human fibroblast cells at similar concentrations .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-9-4-5-10(16-2)11(7-9)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCYBJWAQBWXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359299
Record name N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112854-82-7
Record name N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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